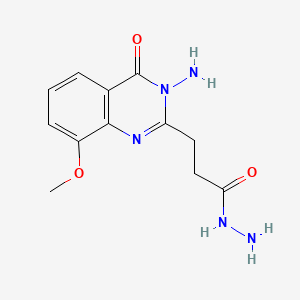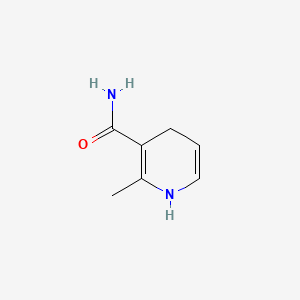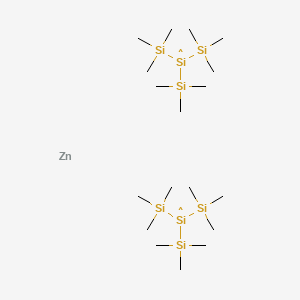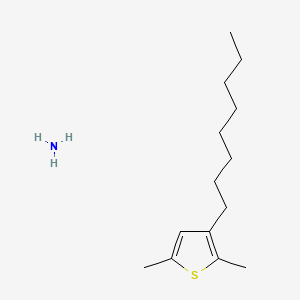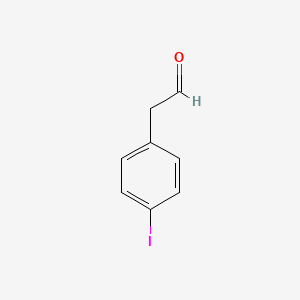
4-Iodobenzeneacetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 4-Iodobenzeneacetaldehyde can be synthesized through several methods. One common approach involves the iodination of benzeneacetaldehyde using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as copper(II) sulfate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors to ensure consistent product quality. The reaction conditions are carefully controlled to prevent over-iodination and to maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 4-iodobenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield 4-iodobenzyl alcohol. Sodium borohydride is a typical reducing agent used for this purpose.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can produce 4-azidobenzeneacetaldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: 4-Iodobenzoic acid.
Reduction: 4-Iodobenzyl alcohol.
Substitution: 4-Azidobenzeneacetaldehyde.
科学的研究の応用
4-Iodobenzeneacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Research into potential therapeutic agents often involves this compound as a starting material for drug development.
Industry: It is utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
作用機序
The mechanism of action of 4-iodobenzeneacetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
4-Bromobenzeneacetaldehyde: Similar structure but with a bromine atom instead of iodine.
4-Chlorobenzeneacetaldehyde: Contains a chlorine atom in place of iodine.
4-Fluorobenzeneacetaldehyde: Features a fluorine atom instead of iodine.
Comparison: 4-Iodobenzeneacetaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and physical properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make this compound more suitable for certain types of chemical reactions, such as those involving halogen bonding and nucleophilic substitution.
特性
IUPAC Name |
2-(4-iodophenyl)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPDFYGIWWHQBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-Tetramethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B561282.png)
![8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine](/img/structure/B561284.png)
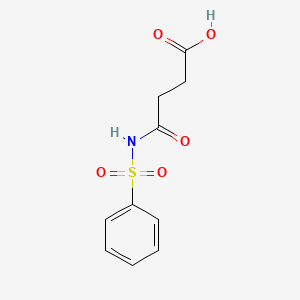

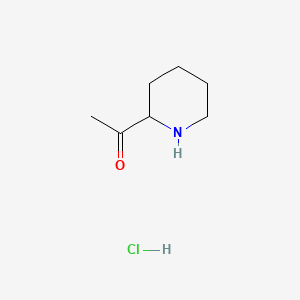
![4-[(1Z)-1,3-Butadien-1-yl]benzaldehyde](/img/structure/B561293.png)
